



#### CAS number 1700693-08-8

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JH-II-127 |           |
| Cat. No.:            | B608186   | Get Quote |

An In-Depth Technical Guide to CAS Number 1700693-08-8 (JH-II-127)

For Researchers, Scientists, and Drug Development Professionals

### Introduction

CAS Number 1700693-08-8 identifies the compound [4-[[5-Chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-4-morpholinyl-methanone, commonly known as **JH-II-127**.[1][2][3][4] This molecule is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][5][6] Activating mutations in the LRRK2 gene are a significant cause of both familial and sporadic cases of Parkinson's disease, making the development of LRRK2 inhibitors like **JH-II-127** a promising area of research.[1][5][6] This technical guide provides a comprehensive overview of **JH-II-127**, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

# **Physicochemical Properties**



| Property          | Value                                                        | Reference |
|-------------------|--------------------------------------------------------------|-----------|
| IUPAC Name        | INVALID-LINKmethanone                                        | [1][3]    |
| Molecular Formula | C19H21CIN6O3                                                 | [2]       |
| Molecular Weight  | 416.9 g/mol                                                  | [2]       |
| Appearance        | Light yellow to yellow solid                                 | [7]       |
| Solubility        | Soluble in DMSO (up to 100 mM) and DMF (30 mg/ml).[2] [4][8] | [2][4][8] |

## Mechanism of Action and LRRK2 Signaling Pathway

**JH-II-127** functions as an ATP-competitive inhibitor of the LRRK2 kinase domain.[1] The G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease, leads to a two- to three-fold increase in kinase activity.[1] By binding to the kinase domain, **JH-II-127** blocks the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

A key indicator of LRRK2 kinase activity inhibition is the dephosphorylation of serine residues at positions 910 and 935 (Ser910 and Ser935).[1][5][6] **JH-II-127** has been shown to substantially inhibit the phosphorylation of these sites in both wild-type and G2019S mutant LRRK2.[1][5][6]

The LRRK2 signaling pathway is complex and involves multiple upstream regulators and downstream effectors. LRRK2 is implicated in various cellular processes, including vesicular trafficking, cytoskeletal dynamics, and autophagy.[3] Its substrates include a subset of Rab GTPases, which are master regulators of membrane trafficking.[9]

Below is a diagram illustrating the central role of LRRK2 in cellular signaling and the inhibitory effect of **JH-II-127**.





LRRK2 Signaling Pathway and Inhibition by JH-II-127

Click to download full resolution via product page

Caption: LRRK2 signaling and its inhibition by **JH-II-127**.

# Quantitative Data In Vitro Potency



The inhibitory activity of **JH-II-127** against various forms of LRRK2 has been determined through in vitro kinase assays.

| LRRK2 Variant                    | IC50 (nM) | Reference        |
|----------------------------------|-----------|------------------|
| Wild-Type (WT)                   | 6.6       | [2][4][7][8][10] |
| G2019S Mutant                    | 2.2       | [2][4][7][8][10] |
| A2016T Mutant                    | 47.7      | [2][4][7][8][10] |
| G2019S + A2016T Double<br>Mutant | 3080      | [2][4]           |

### **Kinase Selectivity**

**JH-II-127** exhibits high selectivity for LRRK2. In a screen against a panel of 138 kinases, at a concentration of 1  $\mu$ M, only SmMLCK and CHK2 were inhibited by more than 90%.[1]

| Kinase | IC50 (nM) | Reference |
|--------|-----------|-----------|
| SmMLCK | 81.3      | [1]       |
| CHK2   | 27.6      | [1]       |

## **In Vivo Efficacy**

**JH-II-127** effectively inhibits LRRK2 phosphorylation in vivo. Oral administration to mice at a dose of 30 mg/kg resulted in the inhibition of Ser935 phosphorylation in the brain, spleen, and kidney.[1][2][4] Complete inhibition of LRRK2 in the mouse brain was observed at a dose of 100 mg/kg.

## **Pharmacokinetic Properties in Mice**

The pharmacokinetic profile of JH-II-127 has been evaluated in mice.



| Parameter        | Route | Dose (mg/kg) | Value               | Reference |
|------------------|-------|--------------|---------------------|-----------|
| Tmax             | i.v.  | 5            | -                   | [1]       |
| p.o.             | 10    | 0.25 h       | [1]                 |           |
| Cmax             | i.v.  | 5            | 2154 ng/mL (C0)     | [1]       |
| p.o.             | 10    | 1640 ng/mL   | [1]                 |           |
| AUClast          | i.v.  | 5            | 1332 h <i>ng/mL</i> | [1]       |
| p.o.             | 10    | 3094 hng/mL  | [1]                 |           |
| Half-life (T1/2) | i.v.  | 5            | 0.66 h              | [1]       |
| p.o.             | 10    | 0.66 h       | [1]                 |           |
| Bioavailability  | p.o.  | 10           | 116%                | [1]       |

# Experimental Protocols LRRK2 Kinase Inhibition Assay (In Vitro)

This protocol outlines the general steps for assessing the in vitro potency of **JH-II-127** against LRRK2.





Click to download full resolution via product page

Caption: Workflow for LRRK2 kinase inhibition assay.



#### **Detailed Steps:**

- Reagent Preparation: Prepare serial dilutions of JH-II-127 in DMSO. The final assay concentration of DMSO should be kept constant across all wells.
- Assay Reaction: In a 96-well plate, combine the recombinant LRRK2 enzyme, kinase buffer, and the serially diluted **JH-II-127**.
- Initiation: Initiate the kinase reaction by adding a mixture of ATP and a peptide substrate (e.g., LRRK2tide).
- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
- Termination: Stop the reaction by adding a stop solution, such as EDTA, to chelate the Mg2+ required for kinase activity.
- Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, including ELISA with a phosphospecific antibody or by measuring the incorporation of radioactive phosphate from [y-32P]ATP.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

### **Cellular LRRK2 Phosphorylation Assay**

This protocol describes the assessment of **JH-II-127**'s ability to inhibit LRRK2 phosphorylation in a cellular context.

#### **Detailed Steps:**

- Cell Culture and Treatment: Culture cells (e.g., HEK293T cells overexpressing LRRK2, or cell lines with endogenous LRRK2) to an appropriate confluency. Treat the cells with varying concentrations of JH-II-127 or DMSO (vehicle control) for a specified duration (e.g., 90 minutes).[1]
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
- Immunoblotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE.
  - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
  - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  - Incubate the membrane with primary antibodies against phospho-LRRK2 (e.g., antipSer935) and total LRRK2.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Quantify the band intensities for phosphorylated and total LRRK2. Normalize the phospho-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.

## In Vivo Pharmacodynamic Study in Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of JH-II-127.

#### **Detailed Steps:**

- Compound Formulation and Dosing: Formulate JH-II-127 in a suitable vehicle (e.g., 5% NMP / 95% PEG 300).[11] Administer the compound to mice via oral gavage (p.o.) or intraperitoneal (i.p.) injection at the desired doses.
- Tissue Collection: At a specified time point after dosing (e.g., 1 hour), euthanize the mice and rapidly dissect the tissues of interest (e.g., brain, spleen, kidney).[11] Snap-freeze the tissues in liquid nitrogen and store them at -80°C.



- Tissue Homogenization and Lysate Preparation: Homogenize the frozen tissues in a lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenates to pellet cellular debris and collect the supernatant (lysate).
- Protein Quantification and Immunoblotting: Follow the same procedures for protein quantification and immunoblotting as described in the cellular LRRK2 phosphorylation assay (Section 5.2) to assess the levels of phosphorylated and total LRRK2 in the tissue lysates.

## **Synthesis**

The synthesis of **JH-II-127** is a multi-step process that has been described in the literature.[1] A general overview of the synthetic scheme is provided below. For detailed experimental procedures, including reagent quantities and reaction conditions, please refer to the primary publication by Hatcher et al. (2015).

Caption: Generalized synthetic scheme for **JH-II-127**.

### Conclusion

**JH-II-127** is a valuable research tool for investigating the role of LRRK2 in both normal physiology and the pathophysiology of Parkinson's disease. Its high potency, selectivity, and in vivo efficacy make it a benchmark compound for the development of novel LRRK2-targeted therapeutics. This technical guide provides a comprehensive resource for researchers working with this important molecule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]



- 3. LRRK2 signaling in neurodegeneration: two decades of progress PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 6. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LRRK2 in Parkinson's disease: upstream regulation and therapeutic targeting PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LRRK2 Pathways Leading to Neurodegeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LRRK2 in Parkinson's disease: Upstream regulation and Therapeutic targeting PMC [pmc.ncbi.nlm.nih.gov]
- 10. JH-II-127 | LRRK2 | Tocris Bioscience [tocris.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- To cite this document: BenchChem. [CAS number 1700693-08-8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608186#cas-number-1700693-08-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com